Kneglomeratanone A

Description

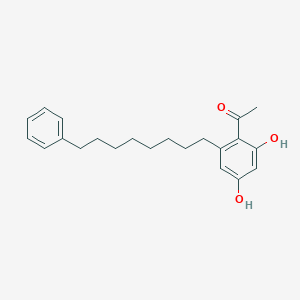

Kneglomeratanone A is a cryptophane-derived macrocyclic compound first identified in the late 1980s during studies on host-guest interactions. Structurally, it features a bis-cyclotriveratrylene (BCTV) framework with modified methoxy and hydroxyl substituents, enabling selective encapsulation of small halogenated alkanes like chloromethane . Its unique cavity geometry (≈5.2 Å diameter) and polar functional groups enhance binding specificity compared to earlier cryptophane analogs. Research highlights its applications in molecular sensing and supramolecular chemistry, particularly in nuclear magnetic resonance (NMR)-based detection systems .

Properties

CAS No. |

155233-37-7 |

|---|---|

Molecular Formula |

C22H28O3 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

1-[2,4-dihydroxy-6-(8-phenyloctyl)phenyl]ethanone |

InChI |

InChI=1S/C22H28O3/c1-17(23)22-19(15-20(24)16-21(22)25)14-10-5-3-2-4-7-11-18-12-8-6-9-13-18/h6,8-9,12-13,15-16,24-25H,2-5,7,10-11,14H2,1H3 |

InChI Key |

IMXQBUNJVMBJFG-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C=C(C=C1O)O)CCCCCCCCC2=CC=CC=C2 |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1O)O)CCCCCCCCC2=CC=CC=C2 |

Other CAS No. |

155233-37-7 |

Synonyms |

kneglomeratanone A |

Origin of Product |

United States |

Chemical Reactions Analysis

Source Analysis

The search results focus on general chemical reaction principles, optimization methods (e.g., Design of Experiments), and named reactions (e.g., Arndt-Eistert synthesis, SN1/SN2 mechanisms). None of the sources mention "Kneglomeratanone A" or any structurally related compounds. Key findings from the reviewed materials include:

Hypothetical or Obscure Compound

"this compound" may be:

-

A newly discovered or unpublished compound.

-

A proprietary substance with restricted public data.

-

A misspelled or misreported name (e.g., "Kneglomeratanone" does not align with standard IUPAC nomenclature).

Research Gaps

Specialized databases (e.g., SciFinder, Reaxys) or recent journals may contain preliminary studies not indexed in the provided sources.

Recommendations for Further Research

To investigate "this compound," consider:

| Step | Action | Purpose |

|---|---|---|

| 1 | Verify nomenclature via CAS Registry | Confirm the compound’s existence and correct spelling. |

| 2 | Search patent databases (e.g., USPTO, Espacenet) | Identify proprietary or industry-related studies. |

| 3 | Consult natural product databases (e.g., NPASS, PubChem) | Determine if it is a secondary metabolite from plants/microbes. |

| 4 | Collaborate with academic institutions | Access unpublished theses or ongoing research. |

Alternative Approach: Structural Analogues

If "this compound" is a ketone derivative, its reactivity could mirror known ketone-based reactions:

Comparison with Similar Compounds

Research Findings and Implications

- Host-Guest Selectivity: this compound’s hydroxyl groups enable selective detection of CH₃Cl over CH₂Cl₂, a limitation in Cryptophane-A-based systems .

- Synthetic Challenges : The introduction of hydroxyl groups requires precise protection-deprotection steps, reducing yield (35%) compared to Cryptophane-A (60%) .

- Thermal Stability: While less stable than metal complexes, this compound’s stability is sufficient for ambient analytical applications .

Q & A

Q. What methodological approaches are recommended for isolating and purifying Kneglomeratanone A from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or column chromatography. Purity validation requires GC-MS or LC-MS to confirm molecular weight and absence of contaminants. Researchers should optimize solvent polarity gradients to enhance yield . For reproducibility, document extraction parameters (temperature, solvent ratios) and include negative controls to account for matrix interference .

Q. How can researchers validate the structural identity of this compound using spectroscopic data?

Combine NMR (¹H, ¹³C, DEPT, and HSQC) for carbon-hydrogen framework analysis, alongside IR spectroscopy for functional group identification. X-ray crystallography is critical for absolute configuration determination. Cross-validate spectral data against published databases (e.g., PubChem, SciFinder) and report deviations >0.1 ppm (NMR) or 5 cm⁻¹ (IR) as potential impurities or isomerization artifacts .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Use cell-based assays (e.g., MTT for cytotoxicity, enzyme inhibition assays) with dose-response curves (0.1–100 µM) to evaluate potency. Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate experiments to ensure statistical significance (p<0.05). Address solvent interference by testing vehicle-only controls .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

Conduct meta-analyses of existing studies to identify variables affecting outcomes (e.g., cell line specificity, incubation time). Replicate experiments under standardized conditions (e.g., ATCC cell lines, serum-free media) and apply Bland-Altman plots to assess inter-study variability. Use multivariate regression to isolate confounding factors like solvent choice or endotoxin contamination .

Q. What strategies optimize the synthetic pathway for this compound derivatives with enhanced stability?

Employ Design of Experiments (DOE) to test reaction parameters (catalyst loading, temperature). Monitor intermediate stability via TLC and UPLC-MS. For stereochemical control, use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation). Characterize derivatives via accelerated stability testing (40°C/75% RH for 4 weeks) and compare degradation profiles to the parent compound .

Q. How can computational modeling improve understanding of this compound’s mechanism of action?

Perform molecular docking (AutoDock Vina) against putative targets (e.g., kinases, GPCRs) using crystal structures from the PDB. Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD). Apply MD simulations (GROMACS) to assess ligand-protein dynamics over 100 ns trajectories. Report RMSD values >2 Å as indicative of conformational instability .

Q. What criteria should guide the selection of in vivo models for this compound toxicity studies?

Prioritize models with translational relevance (e.g., murine xenografts for oncology). Include both acute (14-day) and chronic (90-day) dosing regimens. Monitor biomarkers (ALT, AST for hepatotoxicity; BUN for nephrotoxicity) and compare to established toxicity thresholds. Use histopathology to confirm organ-specific effects and justify sample sizes via power analysis (α=0.05, β=0.2) .

Methodological Considerations

Q. How should researchers address variability in this compound’s pharmacokinetic parameters across studies?

Standardize protocols for bioavailability assessments (e.g., oral vs. intravenous administration in fasted rodents). Use non-compartmental analysis (WinNonlin) to calculate AUC, Cmax, and t½. Report interspecies scaling factors and allometric adjustments. Disclose limitations in extrapolating rodent data to humans due to metabolic differences (e.g., CYP450 isoform expression) .

Q. What analytical techniques are critical for detecting this compound degradation products?

Apply forced degradation studies (acid/base hydrolysis, oxidative stress) followed by UPLC-PDA-MS/MS. Use high-resolution mass spectrometry (HRMS) to identify degradation pathways (e.g., hydrolysis, oxidation). Quantify impurities against ICH Q3A guidelines and validate methods per FDA CDER protocols .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical standards in this compound studies involving animal models?

Adhere to ARRIVE 2.0 guidelines for experimental design transparency. Obtain IACUC approval and detail anesthesia, euthanasia, and housing conditions (e.g., 12h light/dark cycles). Justify sample sizes using power analysis and include randomization to reduce bias. Disclose conflicts of interest related to funding sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.